

Fipravirimat (GSK3640254): A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Fipravirimat

Cat. No.: B10860366

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Executive Summary

Fipravirimat (also known as GSK3640254 and BMS-986197) is an investigational, orally administered small molecule that belongs to the class of HIV-1 maturation inhibitors.^[1] Developed by Bristol Myers Squibb and later advanced by ViiV Healthcare, **Fipravirimat** represents a novel therapeutic approach targeting the final stages of the HIV-1 lifecycle.^[1] The compound demonstrated potent, dose-dependent antiviral activity in early clinical studies.^[1] However, its development was discontinued in early 2023 due to the rapid emergence of resistance, specifically the Gag A364V mutation, observed in short-term monotherapy trials.^[1] This guide provides a comprehensive overview of **Fipravirimat**'s chemical structure, physicochemical properties, mechanism of action, antiviral activity, and pharmacokinetic profile.

Chemical Structure and Physicochemical Properties

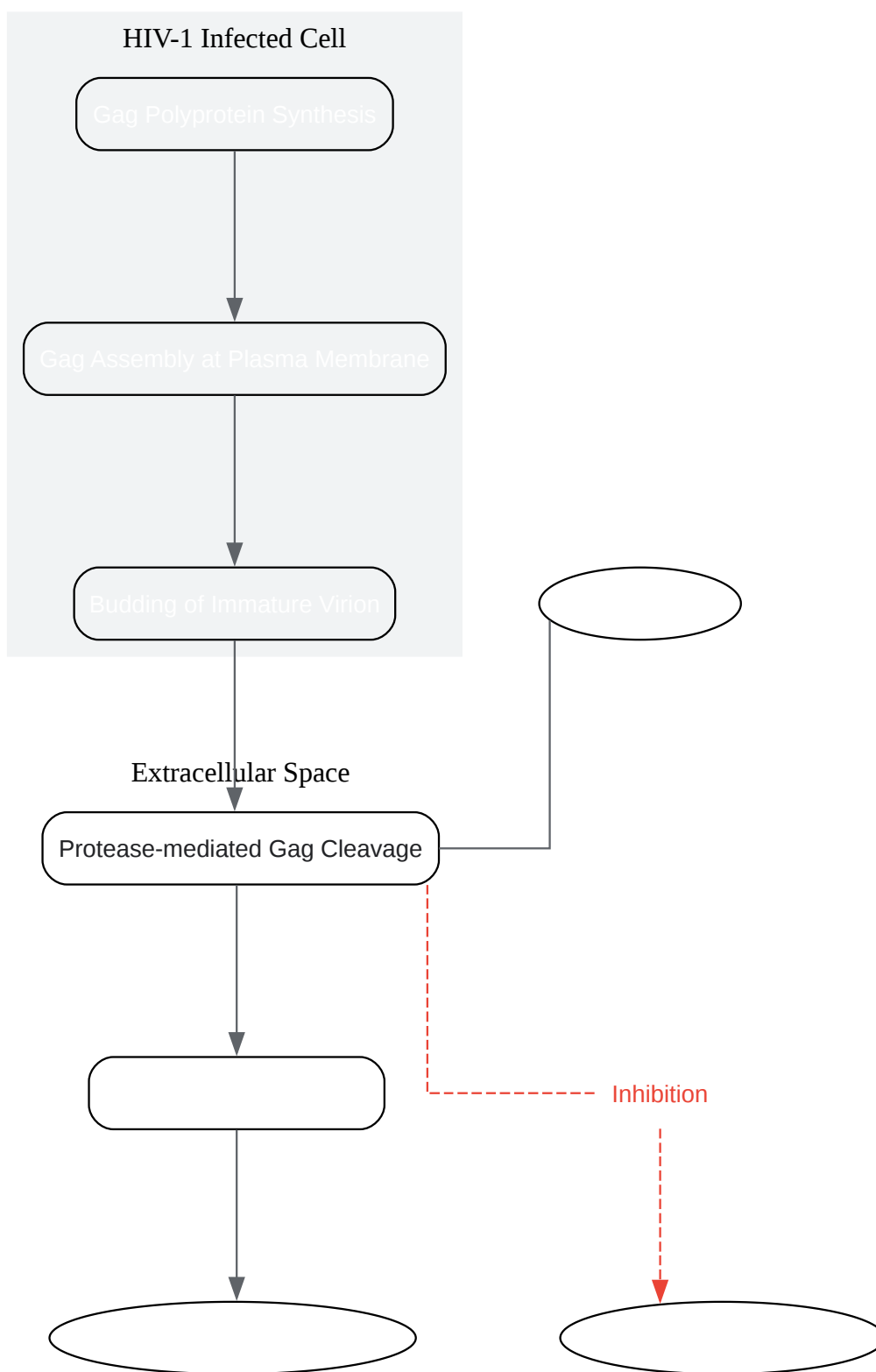
Fipravirimat is a complex small molecule with the chemical formula C₄₃H₆₇FN₂O₄S.^[2] Its structure is characterized by a triterpenoid core. The systematic IUPAC name for **Fipravirimat** is (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid.^[3]

Table 1: Physicochemical Properties of **Fipravirimat**

Property	Value	Source
Molecular Formula	C43H67FN2O4S	[2]
Molecular Weight	727.08 g/mol	[2]
CAS Number	1818867-24-1	[2]
Solubility	10 mM in DMSO	[4]

Mechanism of Action

Fipravirimat is an HIV-1 maturation inhibitor that disrupts the final stage of the viral lifecycle.[\[1\]](#) Unlike protease inhibitors, which target the viral protease enzyme, maturation inhibitors bind to the viral Gag polyprotein.[\[1\]](#) This binding event specifically inhibits the last protease cleavage event between the capsid (CA) protein (p24) and the spacer peptide 1 (SP1) in the Gag polyprotein. The failure of this cleavage prevents the proper assembly and maturation of the viral core, resulting in the formation of non-infectious, immature virus particles.[\[1\]](#)



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Caption: Mechanism of action of **Fipravirimat** in the HIV-1 lifecycle.

Antiviral Activity

Fipravirimat has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms.[4]

Table 2: In Vitro Antiviral Activity of **Fipravirimat** against HIV-1

Assay Type	HIV-1 Strains/Isolates	Parameter	Value (nM)
Multiple-cycle assay	Minilibrary of clinically relevant HIV-1 polymorphisms	EC90	33
Antiviral Activity Assay	Panel of HIV-1 clinical isolates in PBMCs	Mean EC50	9
Binding Affinity Assay	HIV-1 Virus-Like Particles (VLPs)	Kd	1.4

Pharmacokinetics

The pharmacokinetic profile of **Fipravirimat** has been evaluated in Phase I and Phase IIa clinical trials in both healthy volunteers and HIV-1 positive, treatment-naïve adults.[5][6][7]

Table 3: Pharmacokinetic Parameters of **Fipravirimat** in HIV-1 Positive, Treatment-Naïve Adults (Phase IIa Study)[5]

Dose (mg)	AUC _{0-τ} (ng·h/mL)	C _{max} (ng/mL)	C _τ (ng/mL)	T _{max} (h)
10	2,860	215	80.3	5.53
40	9,990	733	315	4.02
80	16,900	1,170	561	5.48
140	32,300	2,120	1,100	4.50
200	43,100	2,710	1,480	4.03

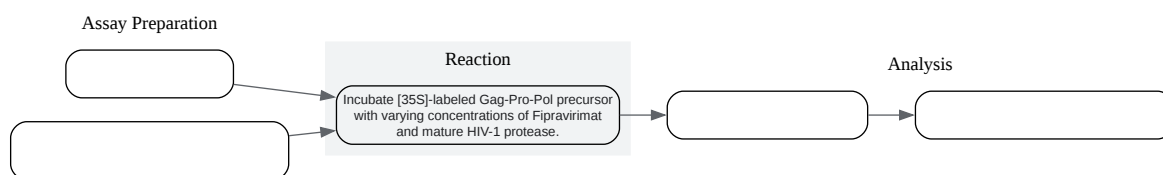
Table 4: Pharmacokinetic Parameters of **Fipravirimat** in Healthy Adults^[6]

Dose (mg)	AUC _{0-τ} (h·ng/mL)	C _{max} (ng/mL)	C _τ (ng/mL)	T _{max} (h)
100	13,800	830	460	5.0
500	67,500	4,260	2,140	5.0

Experimental Protocols

In Vitro Gag-Pro-Pol Precursor Cleavage Assay

This assay is designed to assess the ability of a compound to inhibit the proteolytic processing of the HIV-1 Gag-Pro-Pol precursor by the viral protease.



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Caption: Workflow for an in vitro HIV-1 Gag cleavage assay.

Methodology:

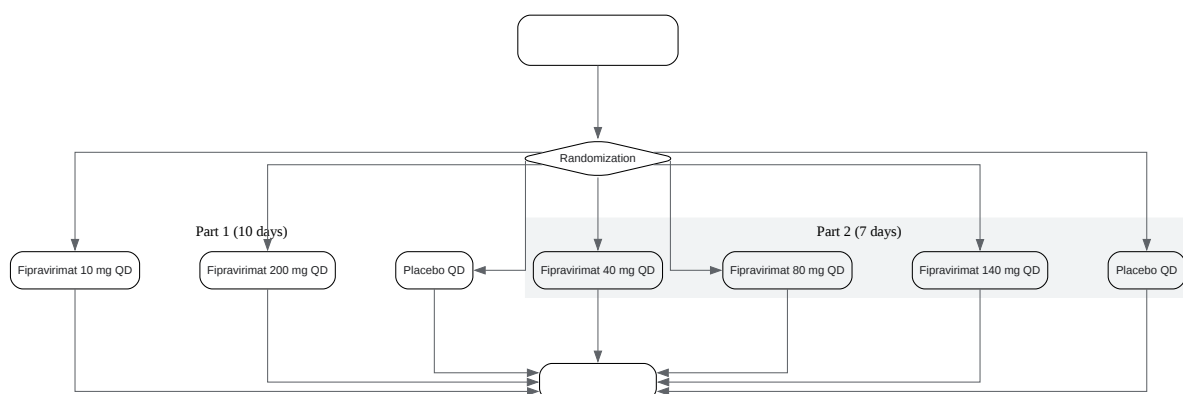
- **Expression of Gag-Pro-Pol Precursor:** The full-length HIV-1 Gag-Pro-Pol precursor is expressed in an in vitro transcription and translation system, such as a rabbit reticulocyte lysate, in the presence of [35S]cysteine to radiolabel the protein products.^[8]
- **Protease Cleavage Reaction:** The radiolabeled Gag-Pro-Pol precursor is incubated with purified, mature HIV-1 protease in the presence of varying concentrations of **Fipravirimat** or

a vehicle control (DMSO).[9]

- Analysis of Cleavage Products: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
- Quantification: The radiolabeled protein bands corresponding to the full-length precursor and its cleavage products are visualized by autoradiography and quantified using densitometry to determine the extent of cleavage inhibition at each drug concentration.[8]

Phase IIa Clinical Trial Protocol (NCT03784079)

This study was a randomized, placebo-controlled, double-blind, adaptive-design trial to evaluate the antiviral efficacy, safety, tolerability, and pharmacokinetics of **Fipravirimat** in treatment-naïve adults with HIV-1.[5][10]



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Caption: High-level overview of the Phase IIa clinical trial design for **Fipravirimat**.

Key Protocol Elements:

- Participants: Treatment-naïve adults aged 18 to 65 years with documented HIV-1 infection.[5]
- Study Design: The study was conducted in two parts. Part 1 involved a 10-day treatment period, while Part 2 had a 7-day treatment period.[5][11] The duration of Part 2 was shortened to reduce the potential for the development of resistance.[11]
- Intervention: Participants were randomized to receive once-daily oral doses of **Fipravirimat** or a matching placebo. All doses were administered with a moderate-fat meal.[10]
- Primary Endpoint: The primary endpoint was the maximum change from baseline in plasma HIV-1 RNA levels.[5][10]
- Secondary Endpoints: Secondary endpoints included safety, tolerability, and various pharmacokinetic parameters.[10]

Conclusion

Fipravirimat is a potent HIV-1 maturation inhibitor with a novel mechanism of action. While its clinical development was halted due to a low barrier to resistance, the extensive research conducted on this compound has provided valuable insights into the inhibition of HIV-1 maturation. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of antiviral drug development.

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